![molecular formula C18H11ClN2O3S B2355679 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 897618-02-9](/img/structure/B2355679.png)

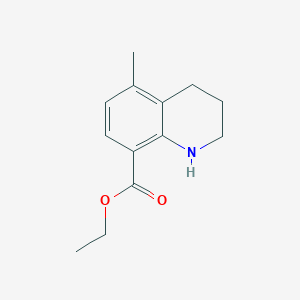

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

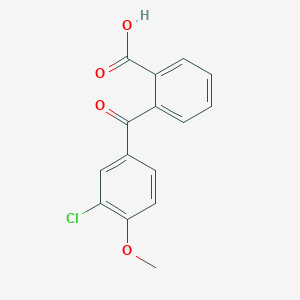

The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring (a type of heterocyclic compound), a chromene ring (a derivative of benzopyran), and a carboxamide group. These types of compounds are often found in various pharmaceuticals and could have potential biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and chromene rings, and the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would include a benzothiazole ring attached to a chromene ring via a nitrogen atom, with a carboxamide group attached to the 3-position of the chromene ring. The benzothiazole ring would also have a chlorine atom and a methyl group attached at the 5- and 4-positions, respectively .Scientific Research Applications

Chemosensors for Cyanide Anions

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its application as a chemosensor for cyanide anions. The compound, along with other coumarin benzothiazole derivatives, demonstrates the ability to recognize cyanide anions through Michael addition reaction. This reaction leads to a color change observable by the naked eye, indicating its potential in sensory applications (Wang et al., 2015).

Antimicrobial Activity

Another significant area of research for this compound is its antimicrobial properties. It has been synthesized and evaluated for its effectiveness against a variety of bacterial strains. Studies demonstrate that some derivatives of this compound exhibit significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Cytotoxic Activity

The cytotoxic activities of thiazole derivatives containing this compound have been investigated. A study focused on synthesizing novel thiazole derivatives bearing a coumarin nucleus and evaluating their cytotoxic activity against human cells. It was found that one of the synthesized compounds possessed potent cytotoxic activity, indicating its potential use in cancer research or therapy (Gomha & Khalil, 2012).

Adenosine Receptor Ligands

Research has also explored the potential of this compound as a ligand for human adenosine receptors. Chromone-thiazole hybrids, including derivatives of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, were synthesized and investigated as potential ligands for adenosine receptors. This points towards its application in therapeutic contexts, especially concerning conditions affected by adenosine receptor interactions (Cagide et al., 2015).

Detection and Imaging Applications

Studies have also been conducted on using this compound as a fluorescent probe for the detection of certain ions, like Al3+ and PPi. It exhibits fluorescence enhancement and quenching properties, making it useful for applications in live cell imaging and the detection of specific ions (Li et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential pharmaceutical applications, its mechanism of action would depend on the specific biological target. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3S/c1-9-12(19)6-7-14-15(9)20-18(25-14)21-16(22)11-8-10-4-2-3-5-13(10)24-17(11)23/h2-8H,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSBOZWTLLLZLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)

![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)

![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)